![molecular formula C28H27ClN2O3S B2365044 Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate CAS No. 422273-74-3](/img/structure/B2365044.png)
Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate
カタログ番号:
B2365044
CAS番号:
422273-74-3
分子量:
507.05
InChIキー:
PLYMLDWOEWDCGN-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves the study of how the compound is synthesized. This includes the reactants used, the conditions under which the reaction occurs (temperature, pressure, catalysts, etc.), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes understanding the reagents and conditions necessary for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Synthesis and Characterization
- A synthesis pathway for similar compounds involving methylsulfanyl groups and tetrahydroquinazolines has been explored. These compounds, including Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate, are often synthesized for their potential applications in various fields, such as medicinal and organic chemistry (Farhanullah, Samrin, & Ram, 2009).
Potential Antibacterial and Antifungal Applications
- Compounds related to this compound have been investigated for their potential antimicrobial properties. For instance, similar quinazoline derivatives have been studied for antibacterial and antifungal activities against various microorganisms (Desai, Shihora, & Moradia, 2007).
Applications in Heterocyclic Chemistry
- The compound falls under the category of heterocyclic compounds, which are crucial in pharmaceutical research. A significant proportion of top-branded drugs contain heterocyclic fragments in their structure, highlighting the importance of these compounds in drug development and medicinal chemistry (Osarodion Peter Osarumwense, 2022).
Synthetic Utility in Organic Chemistry
- The structure of this compound suggests its utility in the synthesis of complex organic molecules. Compounds with similar structural features have been used in organic synthesis, demonstrating the versatility of such molecules in creating diverse chemical entities (A. Ture, Rubina, Rozhkov, & Kauss, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O3S/c1-28(2,3)21-10-5-19(6-11-21)17-35-27-30-24-15-20(26(33)34-4)9-14-23(24)25(32)31(27)16-18-7-12-22(29)13-8-18/h5-15H,16-17H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYMLDWOEWDCGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-Tert-butyl 4-ethyl 4-(prop-2-yn-1-yl)piperidine-1,4-d...
Cat. No.: B2364963
CAS No.: 2022370-40-5
N-((2,4-dimethylthiazol-5-yl)methyl)-2-(trifluoromethyl...
Cat. No.: B2364966
CAS No.: 1396851-27-6
6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride
Cat. No.: B2364968
CAS No.: 2470435-44-8
1,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea
Cat. No.: B2364969
CAS No.: 1893999-61-5
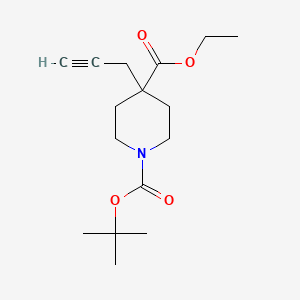
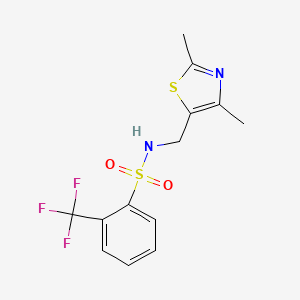
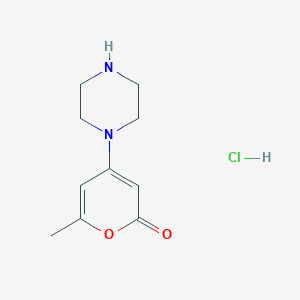
![1,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea](/img/structure/B2364969.png)
![3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2364970.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2364971.png)

![[2-Bromo-4-[(Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2364974.png)
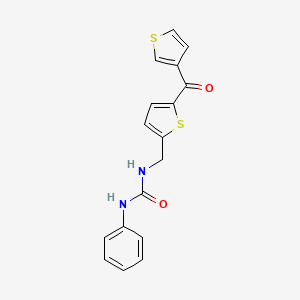
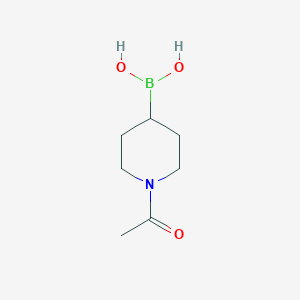
![2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid](/img/structure/B2364980.png)

![1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2364983.png)
![1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2364984.png)
